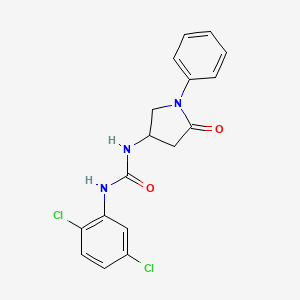amine hydrochloride CAS No. 2171225-73-1](/img/structure/B2618896.png)
[(1S)-1-(2-Chlorophenyl)ethyl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S)-1-(2-Chlorophenyl)ethylamine hydrochloride” is a chemical compound with the molecular formula C9H13Cl2N. It is offered by several chemical suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of “(1S)-1-(2-Chlorophenyl)ethylamine hydrochloride” is represented by the InChI string: InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-5-3-4-6-9(8)10;/h3-7,11H,1-2H3;1H/t7-;/m0./s1.Wissenschaftliche Forschungsanwendungen
[(1S)-1-(2-Chlorophenyl)ethyl](methyl)amine hydrochloride is used in a variety of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, pesticides, and other chemicals. Additionally, it is used as a reagent in organic synthesis, and can be used to synthesize a variety of compounds. It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiophene and pyrrole. Additionally, it is used in the synthesis of a variety of polymers, such as polyurethanes and polyamides.
Wirkmechanismus
The mechanism of action of [(1S)-1-(2-Chlorophenyl)ethyl](methyl)amine hydrochloride is not fully understood. However, it is believed to act as an alkylating agent, which means that it can react with the nucleophilic sites of molecules. This reaction can result in the formation of new bonds, leading to the formation of new compounds. Additionally, this compound is thought to be an electron-withdrawing agent, which means that it can act as a Lewis acid, accepting electrons from other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is thought that this compound can act as an alkylating agent, which means that it can react with the nucleophilic sites of molecules. This reaction can result in the formation of new bonds, leading to the formation of new compounds. Additionally, it is thought to be an electron-withdrawing agent, which means that it can act as a Lewis acid, accepting electrons from other molecules.
Vorteile Und Einschränkungen Für Laborexperimente
[(1S)-1-(2-Chlorophenyl)ethyl](methyl)amine hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective reagent. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, it is important to note that this compound is highly toxic, and should be handled with caution. Additionally, it is highly flammable, and should be stored in a cool, dry place.
Zukünftige Richtungen
There are a number of possible future directions for [(1S)-1-(2-Chlorophenyl)ethyl](methyl)amine hydrochloride research. One possibility is to further explore its potential as an alkylating agent and electron-withdrawing agent. Additionally, further research could be done to explore its potential as a reagent in organic synthesis. Additionally, further research could be done to explore its potential as a catalyst in the synthesis of heterocyclic compounds. Finally, further research could be done to explore its potential as a polymerization reagent.
Synthesemethoden
[(1S)-1-(2-Chlorophenyl)ethyl](methyl)amine hydrochloride is synthesized using a two-step process. The first step involves the reaction of 2-chloro-N-methylbenzylamine and ethylmagnesium bromide to form the desired product. The second step is the hydrolysis of the compound with hydrochloric acid. The reaction is carried out under anhydrous conditions, and the product is purified using column chromatography.
Eigenschaften
IUPAC Name |
(1S)-1-(2-chlorophenyl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-5-3-4-6-9(8)10;/h3-7,11H,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEOSYMAHAISMO-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1Cl)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2171225-73-1 |
Source


|
| Record name | [(1S)-1-(2-chlorophenyl)ethyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2618813.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2618817.png)
![(E)-3-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2618821.png)

![4-chlorophenyl 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2618823.png)


![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2618826.png)
![Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2618827.png)

![2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2618833.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2618836.png)